3-(2,5-dichlorothiophen-3-yl)propanenitrile
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Overview
Description
3-(2,5-dichlorothiophen-3-yl)propanenitrile is an organic compound that belongs to the class of nitriles It features a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions, and a propanenitrile group attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorothiophen-3-yl)propanenitrile typically involves the reaction of 2,5-dichlorothiophene with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dichlorothiophen-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(2,5-dichlorothiophen-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorothiophen-3-yl)propanenitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile group can form interactions with amino acid residues, affecting the enzyme’s activity. The pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorothiophen-3-yl)propanenitrile
- 3-(2,5-dibromothiophen-3-yl)propanenitrile
- 3-(2,5-dimethylthiophen-3-yl)propanenitrile
Uniqueness
3-(2,5-dichlorothiophen-3-yl)propanenitrile is unique due to the presence of two chlorine atoms on the thiophene ring, which can significantly influence its reactivity and interactions. This compound’s specific substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2680540-77-4 |
---|---|
Molecular Formula |
C7H5Cl2NS |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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